REACTION_CXSMILES
|
B.C1C[O:5]CC1.[Br:7][C:8]1[CH:21]=[CH:20][C:19]2[O:18][C:17]3[C:12](=[CH:13][CH:14]=[C:15]([Br:22])[CH:16]=3)[C:11](=[CH2:23])[C:10]=2[CH:9]=1.OO.[OH-].[Na+]>C1COCC1.O>[Br:7][C:8]1[CH:21]=[CH:20][C:19]2[O:18][C:17]3[C:12](=[CH:13][CH:14]=[C:15]([Br:22])[CH:16]=3)[CH:11]([CH2:23][OH:5])[C:10]=2[CH:9]=1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
36.5 mL
|
Type
|
reactant
|
Smiles
|
B.C1CCOC1
|
Name
|
|
Quantity
|
6.43 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2C(C3=CC=C(C=C3OC2C=C1)Br)=C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
5.76 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
25.6 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
was added cautiously
|
Type
|
TEMPERATURE
|
Details
|
to warm up to rt over 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
extracted with DCM (3×150 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with water (2×200 mL), brine (200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
volatiles removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to give a yellow solid
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by column chromatography (SiO2, 0-100% (v/v) of EtOAc/isohexanes)
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=2C(C3=CC=C(C=C3OC2C=C1)Br)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 37% | |
YIELD: CALCULATEDPERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |